Cas no 1806832-75-6 (3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid)

3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid
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- インチ: 1S/C7H3BrF3NO2/c8-3-4(9)2(6(10)11)1-12-5(3)7(13)14/h1,6H,(H,13,14)
- InChIKey: XAZKXVOLKFGJEL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)O)=NC=C(C(F)F)C=1F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060269-500mg |
3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid |
1806832-75-6 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
Alichem | A029060269-1g |
3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid |
1806832-75-6 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029060269-250mg |
3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid |
1806832-75-6 | 97% | 250mg |
$998.40 | 2022-03-31 |
3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acidに関する追加情報
Professional Introduction to 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic Acid (CAS No. 1806832-75-6)
3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806832-75-6, is a fluorinated pyridine derivative featuring a bromo and difluoromethyl substituent, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural attributes of this molecule contribute to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting complex diseases.
The< strong> fluorinated pyridine scaffold is a cornerstone in modern medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The presence of both bromo and difluoromethyl groups in 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid introduces additional functional handles that can be selectively modified through various chemical transformations. These modifications are crucial for fine-tuning the pharmacological profile of the resulting compounds, making them more suitable for therapeutic use.
In recent years, there has been a surge in research focused on developing new strategies for combating resistant infections and chronic diseases. The< strong> difluoromethyl group, in particular, has been extensively studied for its role in enhancing the bioavailability and resistance to metabolic degradation of drug candidates. This feature is particularly relevant in the context of antibiotics and antiviral agents, where maintaining efficacy over time is critical. The incorporation of this moiety into 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid suggests its potential utility in creating next-generation therapeutics with improved pharmacological properties.
Moreover, the< strong> bromo substituent provides a versatile platform for further chemical manipulation, allowing researchers to explore diverse structural analogs through cross-coupling reactions, nucleophilic substitutions, and other synthetic methodologies. These reactions are fundamental to the construction of complex molecular architectures, which are often required for achieving high selectivity and potency in drug design. The combination of these functional groups makes 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid a promising building block for synthetic chemists working on novel drug candidates.
The pharmaceutical industry has increasingly recognized the importance of fluorinated heterocycles in drug development. Pyridine derivatives, such as those containing< strong> fluorine and< strong> bromine substituents, have shown remarkable potential in modulating biological pathways associated with inflammation, cancer, and neurological disorders. Recent studies have demonstrated that these compounds can exhibit inhibitory activity against key enzymes and receptors involved in disease pathogenesis. For instance, fluorinated pyridines have been reported to interfere with signaling pathways that drive tumor growth and metastasis, making them attractive candidates for anticancer therapies.
In addition to their therapeutic applications, 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid may also find utility in agrochemical research. The< strong> difluoromethyl group is known to impart favorable physicochemical properties to agrochemicals, including improved stability under environmental conditions and enhanced efficacy against pests and pathogens. By leveraging this compound as a precursor, scientists can develop novel pesticides and herbicides with improved performance characteristics.
The synthesis of< strong> 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, are often employed to construct the desired molecular framework efficiently. These methods are essential for producing sufficient quantities of the compound for both research purposes and potential industrial applications.
The growing interest in fluorinated pyridines has also spurred innovation in analytical chemistry techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools used to elucidate the structure of these complex molecules. Such analytical methods are critical for confirming the identity and purity of< strong> 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid , ensuring that it meets the stringent requirements for use in pharmaceutical research.
Economic considerations also play a significant role in the adoption of new chemical entities like< strong> 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid . The cost-effectiveness of synthesizing this compound compared to alternative scaffolds can influence its selection as an intermediate in drug development programs. Researchers often balance synthetic complexity with scalability when choosing building blocks for their projects, aiming to produce high-quality materials without excessive expense.
The environmental impact of chemical synthesis is another factor that influences the development of new compounds.< strong> Difluoromethylation , while offering numerous benefits from a pharmacological perspective, must be conducted using environmentally benign reagents whenever possible. Green chemistry principles are increasingly being integrated into synthetic protocols to minimize waste generation and reduce energy consumption during production processes.
In conclusion, 3-Bromo-5-(difluoromethyl)-4-fluoropyridine-2-carboxylic acid (CAS No.< strong>1806832-75-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. Its potential as an intermediate in drug discovery underscores the importance of fluorinated heterocycles in modern medicine. As research continues to uncover new therapeutic targets and innovative synthetic strategies,< strong >this compound will likely remain at the forefront of medicinal chemistry investigations.
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